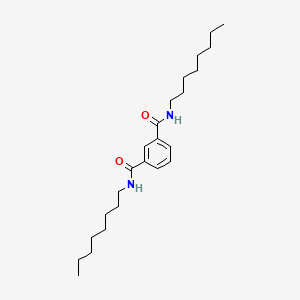

1,3-Benzenedicarboxamide, N,N'-dioctyl-

Description

This compound belongs to a broader class of benzenedicarboxamides, which are characterized by a benzene ring with two carboxamide substituents at the 1,3-positions.

Properties

CAS No. |

152422-61-2 |

|---|---|

Molecular Formula |

C24H40N2O2 |

Molecular Weight |

388.6 g/mol |

IUPAC Name |

1-N,3-N-dioctylbenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C24H40N2O2/c1-3-5-7-9-11-13-18-25-23(27)21-16-15-17-22(20-21)24(28)26-19-14-12-10-8-6-4-2/h15-17,20H,3-14,18-19H2,1-2H3,(H,25,27)(H,26,28) |

InChI Key |

YNAIHCBBNLNITD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC(=CC=C1)C(=O)NCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxamide, N,N’-dioctyl- typically involves the reaction of 1,3-benzenedicarboxylic acid with octylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with octylamine to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 1,3-Benzenedicarboxamide, N,N’-dioctyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxamide, N,N’-dioctyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The octyl chains can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of 1,3-benzenedicarboxylic acid derivatives.

Reduction: Formation of 1,3-benzenediamine derivatives.

Substitution: Formation of various substituted 1,3-benzenedicarboxamide derivatives.

Scientific Research Applications

1,3-Benzenedicarboxamide, N,N’-dioctyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible materials.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-dioctyl- involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it effective in disrupting microbial cell membranes. Additionally, its ability to form hydrogen bonds with biological molecules can influence various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Key Physical Properties of Selected 1,3-Benzenedicarboxamide Derivatives

Notes:

- Solubility Trends: Alkyl chain length inversely correlates with aqueous solubility. For example, N,N,N',N'-tetramethyl-1,2-benzenedicarboxamide (a positional isomer) exhibits high solubility (3.223 mol/L at 30K) due to short methyl groups, while the dioctyl variant’s solubility is expected to be negligible in water but higher in non-polar media .

- Thermal Stability : Aromatic substituents (e.g., methoxyphenyl) enhance thermal stability (melting points >250°C) compared to alkyl-substituted derivatives, which are more likely to exhibit lower melting points due to flexible chains .

Stability and Handling

- Hydrolytic Stability: Alkyl-substituted derivatives (e.g., dioctyl) are less hygroscopic than hydrophilic analogues like iodixanol, which require protection from moisture .

- Photostability : Piperidinyl-substituted derivatives exhibit superior UV resistance compared to alkyl or aryl variants, which may degrade under prolonged light exposure .

Biological Activity

1,3-Benzenedicarboxamide, N,N'-dioctyl- is an organic compound characterized by its dual carboxamide functional groups attached to a benzene ring. This compound has garnered interest in various fields, particularly in pharmaceuticals and materials science, due to its notable biological activities. Its molecular formula is CHNO, with a molecular weight of approximately 342.50 g/mol.

The structure of 1,3-benzenedicarboxamide, N,N'-dioctyl- includes two octyl groups that enhance its lipophilicity, affecting its solubility and interaction with biological membranes. It is primarily soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but shows limited solubility in water.

Pharmacological Potential

Research indicates that 1,3-benzenedicarboxamide derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Certain derivatives have shown promising results in inhibiting cancer cell proliferation through modulation of specific signaling pathways. For instance, studies have demonstrated that benzenedicarboxamides can inhibit the activity of enzymes involved in tumor progression.

- Anti-inflammatory Properties : The compound has been explored for its potential to reduce inflammation by interacting with inflammatory mediators and pathways.

- Antimicrobial Effects : Preliminary studies suggest that these compounds may possess antimicrobial properties, making them candidates for further investigation in treating infections.

The biological activity of 1,3-benzenedicarboxamide is attributed to its ability to form hydrogen bonds and hydrophobic interactions with various biological targets. This interaction enhances its binding affinity to proteins and enzymes, which is crucial for its pharmacological effects. For example, the compound has been studied as a ligand for specific receptors involved in disease pathways .

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of 1,3-benzenedicarboxamide were synthesized and evaluated for their anticancer properties against various cancer cell lines. The results indicated that certain modifications to the amide groups significantly increased cytotoxicity compared to the parent compound. The study highlighted the importance of structural variations in enhancing biological activity .

Anti-inflammatory Research

A research article focused on the anti-inflammatory effects of 1,3-benzenedicarboxamide derivatives demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro. The findings suggest potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 342.50 g/mol |

| Solubility | DMSO, DMF (limited in water) |

| Biological Activities | Anticancer, Anti-inflammatory, Antimicrobial |

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation |

| Anti-inflammatory Effects | Reduction in cytokine production |

| Antimicrobial Activity | Potential effectiveness against pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.